Volemitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant Physiology

Summary of the Application: Volemitol is an unusual seven-carbon sugar alcohol that fulfills several important physiological functions in certain species of the genus Primula . It is the major nonstructural carbohydrate in leaves of all stages of development .

Methods of Application or Experimental Procedures: The presence and role of Volemitol in plants were studied using the horticultural hybrid polyanthus (Primula × polyantha) as a model plant . The ethylenediaminetetraacetate-exudation technique was used to show that volemitol is a prominent phloem-mobile carbohydrate . Preliminary 14 CO 2 pulse-chase radiolabeling experiments showed that volemitol was a major photosynthetic product .

Results or Outcomes: Volemitol accounted for about 24% (mol/mol) of the phloem sap carbohydrates, surpassed only by sucrose (63%) . It was found to be a major photosynthetic product, preceded by the structurally related ketose sedoheptulose .

7-C Sugar Biosynthesis

Summary of the Application: Volemitol, its C 3 epimer β-sedoheptitol, and perseitol (the C 4 epimer β-sedoheptitol) may be end products of 7-C sugar biosynthesis in vascular plants .

Results or Outcomes: Both perseitol and volemitol occur naturally and may be similarly derived . They are thought to serve as a carbon sink and involve metal ion chelation, translocation, and remobilisation to fulfil nutrient requirements essential for growth and development .

Food Industry

Summary of the Application: In the food industry, Volemitol is used as a natural sweetening agent . Sugar alcohols like Volemitol are widely used as sweeteners and thickeners .

Results or Outcomes: The use of Volemitol as a sweetener can help reduce the amount of traditional sugars in food, potentially offering a healthier alternative .

Pharmaceuticals

Cosmetics

Summary of the Application: Volemitol can be used in the cosmetics industry, potentially as part of lipid-based formulations in cosmeceuticals . It has also been found in bioactive extracts used in cosmetics .

Biochemistry

Summary of the Application: In biochemistry, Volemitol is recognized for its role in the metabolism, transport, and function of seven-carbon sugars . It’s a naturally occurring seven-carbon sugar alcohol widely distributed in plants, red algae, fungi, mosses, and lichens .

Results or Outcomes: Volemitol plays several important physiological roles in certain higher plants, such as Primula. It functions as a photosynthetic product, phloem translocate, and storage carbohydrate . It’s also proposed that the major physiological function of 7-C sugars and heptitols, in addition to serving as a carbon sink, involves metal ion chelation, translocation, and remobilisation to fulfil nutrient requirements essential for growth and development .

Volemitol is a naturally occurring seven-carbon sugar alcohol, chemically classified as a polyol. It is widely distributed in various biological sources, including plants, red algae, fungi, mosses, and lichens. Notably, volemitol was first isolated from the mushroom Lactarius volemus by Émile Bourquelot in 1889. This compound serves multiple physiological roles in higher plants, such as being a photosynthetic product, a phloem translocate, and a storage carbohydrate. Its sweet taste makes it suitable for use as a natural sweetening agent in food products .

Volemitol has been shown to exhibit various biological activities. In plants, it plays essential roles in metabolic processes and may have protective functions against environmental stressors. Some studies suggest that volemitol may also have antioxidant properties, contributing to its potential health benefits. Furthermore, its presence in lipopolysaccharides from Escherichia coli indicates a possible role in bacterial physiology and interactions with host organisms .

Synthesis of volemitol can be achieved through several methods:

- Natural Extraction: Volemitol can be isolated from natural sources such as mushrooms or certain plant species.

- Chemical Synthesis: Laboratory synthesis often involves the reduction of sugars like D-fructose using reducing agents such as sodium borohydride or catalytic hydrogenation processes .

These methods allow for the production of volemitol with varying degrees of purity and yield.

Volemitol has several applications across different fields:

- Food Industry: Used as a natural sweetener due to its appealing taste and lower caloric content compared to traditional sugars.

- Pharmaceuticals: Its potential antioxidant properties may make it useful in developing health supplements or functional foods.

- Biotechnology: Volemitol's role in plant metabolism and stress response can be explored for agricultural applications to enhance crop resilience .

Research on volemitol's interactions primarily focuses on its physiological effects within biological systems. For instance, studies have indicated that volemitol can influence osmotic balance and cellular hydration, which are critical for maintaining cell integrity under stress conditions. Additionally, its interactions with other metabolites and enzymes in plants may provide insights into its functional roles during growth and development .

Volemitol shares structural similarities with other sugar alcohols. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Volemitol | C7H16O7 | Seven-carbon structure; found in fungi and plants |

| Mannitol | C6H14O6 | Six-carbon; widely used as a diuretic |

| Sorbitol | C6H14O6 | Six-carbon; commonly used as a sweetener |

| Xylitol | C5H12O5 | Five-carbon; known for dental health benefits |

| Erythritol | C4H10O4 | Four-carbon; low-calorie sweetener with minimal absorption |

Volemitol's seven-carbon structure sets it apart from other sugar alcohols, which typically have five or six carbons. This unique structure may confer distinct biochemical properties and functionalities that are still being explored in scientific research .

Volemitol, a naturally occurring seven-carbon sugar alcohol, represents an important class of polyhydric alcohols found in various biological systems. This compound exhibits distinctive chemical properties and structural features that contribute to its unique behavior in different environments [1]. First isolated from the mushroom Lactarius volemus by French scientist Émile Bourquelot in 1889, volemitol has since been identified in various plants, red algae, fungi, mosses, and lichens [1] [2].

Molecular Architecture: Stereochemistry and Functional Groups

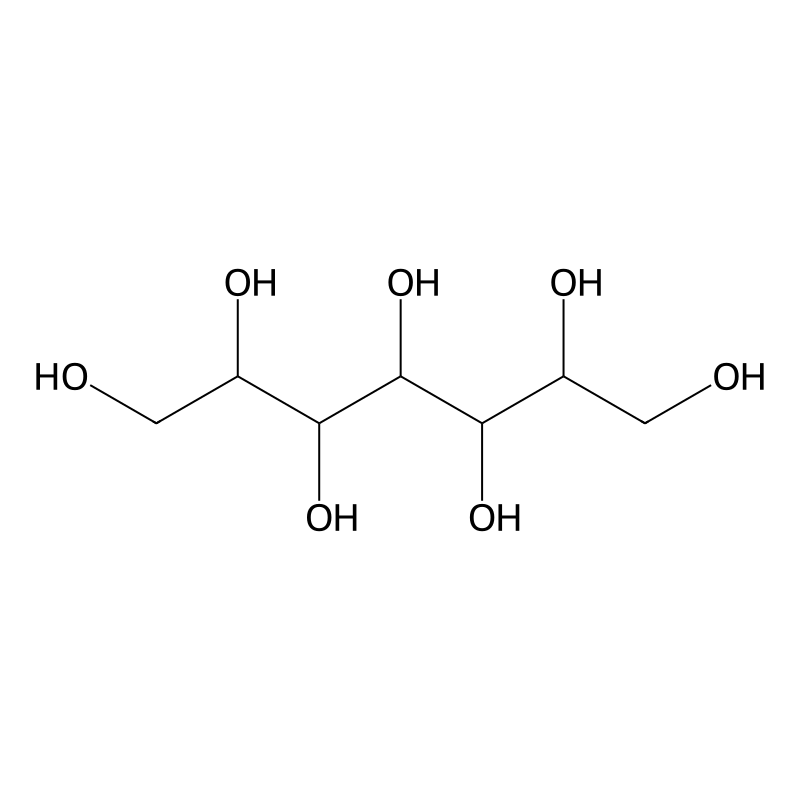

Volemitol possesses a well-defined molecular architecture characterized by its specific stereochemistry and functional group arrangement. The compound has the molecular formula C₇H₁₆O₇, with a molecular weight of 212.20 g/mol [4]. Its systematic name is D-glycero-D-manno-heptitol, also known as α-sedoheptitol, reflecting its stereochemical configuration [5].

The stereochemical arrangement of volemitol is particularly noteworthy, featuring R-configuration at positions 2, 3, 5, and 6 of the carbon chain [20]. This specific stereochemistry can be expressed in its IUPAC name: (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol [4]. The stereochemical configuration plays a crucial role in determining the compound's three-dimensional structure and its interactions with other molecules [5].

From a functional group perspective, volemitol contains seven hydroxyl groups (-OH) attached to a seven-carbon backbone [1] . These hydroxyl groups are the primary functional moieties that define volemitol as a polyhydric alcohol or polyol [21]. The presence of multiple hydroxyl groups contributes significantly to the compound's physicochemical properties, particularly its high water solubility and ability to form hydrogen bonds [21] [24].

Table 1: Chemical Properties of Volemitol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O₇ |

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol |

| Systematic Name | D-glycero-D-manno-heptitol |

| Other Names | D-Volemitol, α-sedoheptitol |

| CAS Registry Number | 488-38-0 |

| Melting Point | 152-154°C |

| Stereochemistry | R-configuration at positions 2, 3, 5, and 6 |

The molecular structure of volemitol features a linear carbon chain with hydroxyl groups attached to each carbon atom [20]. This arrangement allows for extensive hydrogen bonding networks, both intramolecularly and intermolecularly, which influence its crystalline structure and solubility properties [21] [25]. The hydroxyl groups are positioned in specific orientations determined by the stereochemistry at each chiral center, creating a unique three-dimensional arrangement that distinguishes volemitol from other similar heptitols [20].

Physicochemical Characteristics: Solubility, Crystallinity, and Stability

Volemitol exhibits distinctive physicochemical characteristics that are largely influenced by its molecular structure and functional group arrangement [24]. As a polyhydric alcohol with seven hydroxyl groups, volemitol demonstrates high solubility in water due to its ability to form hydrogen bonds with water molecules [24] [25]. This property is consistent with other sugar alcohols, though the specific solubility parameters of volemitol reflect its unique molecular architecture [9] [11].

In terms of physical appearance, volemitol exists as a white crystalline solid under standard conditions [24]. The crystalline nature of volemitol is significant, as it influences the compound's stability, handling properties, and potential applications [26] [27]. Like other sugar alcohols, volemitol can form well-defined crystal structures, with its specific stereochemistry playing a crucial role in determining the crystal packing arrangement [26] [29].

The solubility profile of volemitol extends beyond aqueous systems. While highly soluble in water, volemitol shows limited solubility in most organic solvents, with the exception of dimethyl sulfoxide (DMSO) [24] [25]. This solubility pattern is typical of polyhydric alcohols, where the multiple hydroxyl groups favor interaction with polar solvents but limit solubility in non-polar environments [9] [11].

Table 2: Physicochemical Properties of Volemitol

| Property | Characteristics |

|---|---|

| Physical State | White crystalline solid |

| Solubility in Water | Highly soluble |

| Solubility in Organic Solvents | Soluble in DMSO, limited solubility in most organic solvents |

| Crystallinity | Forms crystalline structures with defined stereochemistry |

| Hygroscopicity | Moderately hygroscopic (similar to other sugar alcohols) |

| Stability | Stable under normal conditions; resistant to oxidation |

The crystallinity of volemitol is of particular interest from a physicochemical perspective [26]. Research on similar sugar alcohols suggests that the crystallization behavior of these compounds is influenced by factors such as cooling rate, concentration, and the presence of other solutes [26] [27]. The crystalline form of volemitol is characterized by a melting point of 152-154°C, which is relatively high compared to some other sugar alcohols, indicating strong intermolecular forces within the crystal lattice [1] .

Stability is another important physicochemical characteristic of volemitol [29]. Under normal storage conditions, volemitol demonstrates good chemical stability, being resistant to oxidation and degradation [24] [29]. This stability can be attributed to the absence of reactive functional groups beyond the hydroxyl moieties, which are themselves relatively stable under ambient conditions [24]. However, like other polyhydric alcohols, volemitol exhibits moderate hygroscopicity, meaning it can absorb moisture from the surrounding environment [9] [29]. This property needs to be considered in the handling and storage of the compound to maintain its physical and chemical integrity [29].

Spectroscopic Profiling: NMR, MS, and IR Spectral Signatures

Spectroscopic techniques provide valuable insights into the structural characteristics and purity of volemitol [12] [14]. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are particularly useful for the comprehensive characterization of this compound [12] [15] [19].

NMR spectroscopy offers detailed information about the carbon-hydrogen framework and stereochemical arrangement of volemitol [12] [14]. In proton (¹H) NMR analysis, volemitol typically exhibits signals in the range of 3.7-3.8 ppm, which are characteristic of hydrogen atoms attached to carbon atoms bearing hydroxyl groups [12] [30]. These signals often appear as complex multiplets due to coupling between adjacent hydrogen atoms [30]. Carbon-13 (¹³C) NMR spectroscopy reveals signals in the range of 65-75 ppm, corresponding to the carbon atoms of the polyol chain [14] [30]. The specific pattern of these signals reflects the stereochemical arrangement of the hydroxyl groups along the carbon backbone [14].

Table 3: Spectroscopic Data of Volemitol

| Spectroscopy Type | Key Features |

|---|---|

| NMR (¹H) | Proton signals typically in the range of 3.7-3.8 ppm (similar to other sugar alcohols) |

| NMR (¹³C) | Carbon signals typically in the range of 65-75 ppm (based on similar heptitols) |

| IR Spectroscopy | Strong O-H stretching bands (3200-3600 cm⁻¹), C-O stretching (1000-1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 212, with characteristic fragmentation patterns |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of volemitol [15] [18]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of volemitol [15]. Fragmentation patterns typically include losses of water molecules (m/z 18) and cleavages along the carbon chain, producing characteristic fragment ions that can be used for identification purposes [15] [18]. These fragmentation patterns are valuable for distinguishing volemitol from other similar polyhydric alcohols [18].

Infrared spectroscopy reveals the functional group composition of volemitol through characteristic absorption bands [16] [19]. The IR spectrum of volemitol features strong absorption bands in the region of 3200-3600 cm⁻¹, corresponding to O-H stretching vibrations of the hydroxyl groups [16] [19]. Additionally, C-O stretching vibrations appear in the region of 1000-1200 cm⁻¹, providing further confirmation of the polyol structure [19] [33]. The specific pattern of these absorption bands can be influenced by hydrogen bonding interactions within the molecule and in the crystalline state [19] [33].

Comparative spectroscopic analysis with other sugar alcohols can provide additional insights into the unique structural features of volemitol [22] [30]. For instance, the spectral differences between volemitol and other heptitols or hexitols can be attributed to variations in stereochemistry and the resulting differences in hydrogen bonding patterns [22] [30]. Such comparative analyses are valuable for confirming the identity and purity of volemitol samples [22].

Physical Description

XLogP3

Melting Point

Other CAS

527-06-0

3343-95-1